molecular formula C20H28O B3122020 2-Adamantyl-4-tert-butylphenol CAS No. 29912-44-5

2-Adamantyl-4-tert-butylphenol

Cat. No.: B3122020
CAS No.: 29912-44-5
M. Wt: 284.4 g/mol
InChI Key: ANLXUFMFSLQLSR-UHFFFAOYSA-N
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Description

2-Adamantyl-4-tert-butylphenol: is a synthetic organic compound characterized by the presence of an adamantyl group and a tert-butyl group attached to a phenol ring. This compound is known for its excellent thermal stability and antioxidant properties, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Adamantyl-4-tert-butylphenol typically involves a Friedel-Crafts alkylation reaction. The process begins with the reaction of phenol with adamantane and tert-butyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and stirring conditions to ensure complete mixing and optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reaction kettle with precise control over temperature and stirring speed. The product is then filtered, washed, and crystallized to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Adamantyl-4-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Adamantyl-4-tert-butylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Adamantyl-4-tert-butylphenol is unique due to the presence of both the adamantyl and tert-butyl groups, which confer enhanced thermal stability and antioxidant properties compared to its analogs. This makes it particularly effective in applications requiring high-performance antioxidants .

Properties

IUPAC Name

2-(1-adamantyl)-4-tert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-19(2,3)16-4-5-18(21)17(9-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h4-5,9,13-15,21H,6-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLXUFMFSLQLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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